molecular formula C22H23NO4 B6308018 (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid CAS No. 1415018-77-7

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B6308018
CAS No.: 1415018-77-7
M. Wt: 365.4 g/mol
InChI Key: NANBTYVNWVGYFU-JOCHJYFZSA-N
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Description

®-Fmoc-3-methyl-piperidine-3-carboxylic acid is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a piperidine ring, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in organic synthesis to protect amine groups during peptide bond formation, making this compound particularly valuable in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-3-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the piperidine ring through alkylation reactions.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.

    Fmoc Protection: The final step involves the protection of the amine group with the Fmoc group, typically using Fmoc-Cl in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of ®-Fmoc-3-methyl-piperidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed through base-catalyzed deprotection, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Piperidine in DMF is commonly used for Fmoc deprotection.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Removal of the Fmoc group, yielding the free amine.

Scientific Research Applications

®-Fmoc-3-methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions by enabling the synthesis of specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders.

    Industry: Utilized in the production of peptide-based materials and biomolecules for various industrial applications.

Mechanism of Action

The primary mechanism of action of ®-Fmoc-3-methyl-piperidine-3-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization or biological activity.

Comparison with Similar Compounds

    ®-Fmoc-3-methyl-piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid: Enantiomer of the compound with different stereochemistry.

    Fmoc-3-methyl-piperidine-3-carboxylic acid: Without the stereochemistry specified.

Uniqueness: ®-Fmoc-3-methyl-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which can influence the biological activity and interaction with other molecules. The presence of the Fmoc group also makes it particularly valuable in peptide synthesis, providing a reliable method for protecting amine groups during complex synthetic processes.

Properties

IUPAC Name

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBTYVNWVGYFU-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131747
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415018-77-7
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415018-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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